(3-Hydroxy-5-methoxyphenyl)boronic acid; 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

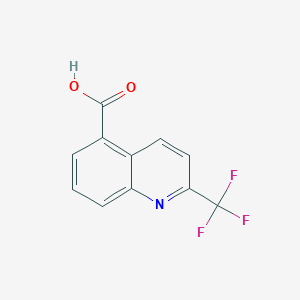

(3-Hydroxy-5-methoxyphenyl)boronic acid is a boronic acid derivative with the molecular weight of 181.98 . It is a solid substance that is stored at temperatures between 2-8°C .

Synthesis Analysis

Boronic acids are often used as reagents in Suzuki-Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The IUPAC name for (3-Hydroxy-5-methoxyphenyl)boronic acid is 3-(hydroxymethyl)-5-methoxyphenylboronic acid . The InChI code for this compound is 1S/C8H11BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10-12H,5H2,1H3 .

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. For instance, they are used in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bonds in the presence of a Pd catalyst . They can also be used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .

Physical And Chemical Properties Analysis

(3-Hydroxy-5-methoxyphenyl)boronic acid is a solid substance that is stored at temperatures between 2-8°C . The molecular weight of the compound is 181.98 .

科学的研究の応用

Suzuki–Miyaura Cross-Coupling Reactions

(3-Hydroxy-5-methoxyphenyl)boronic acid: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. This reaction is a pivotal method for forming carbon-carbon bonds in organic chemistry. The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which is then coupled with an electrophilic organic halide . This process is widely used due to its mild conditions, functional group tolerance, and the environmentally benign nature of organoboron reagents.

Sensing Applications

The compound’s boronic acid moiety has a strong affinity for diols and Lewis bases such as fluoride or cyanide anions. This property makes it an excellent candidate for developing sensors. For instance, it can be used in the detection of sugars and other diol-containing molecules, which is crucial in medical diagnostics and environmental monitoring .

Biological Labelling and Protein Modification

The interaction of boronic acids with diols is also exploited in biological labelling and protein modification. This application is significant in the study of cellular processes and the development of therapeutic agents. The boronic acid can be used to label proteins with fluorescent tags or modify their structure to alter their function .

Development of Electrochemical Biosensors

(3-Hydroxy-5-methoxyphenyl)boronic acid: can be utilized in the development of modified electrodes for electrochemical biosensors. These biosensors can detect various biological analytes with high sensitivity and specificity, making them useful in clinical diagnostics and biochemical research .

Polymer Chemistry

This boronic acid derivative can be incorporated into polymers to impart specific functionalities. For example, it can be used to create polymers that respond to the presence of sugars, which has potential applications in controlled drug delivery systems .

Organic Synthesis

As a building block in organic synthesis, (3-Hydroxy-5-methoxyphenyl)boronic acid can be used to synthesize a wide range of complex organic molecules. Its reactivity with various organic partners allows for the construction of diverse molecular architectures, which is fundamental in medicinal chemistry.

作用機序

Target of Action

The primary target of (3-Hydroxy-5-methoxyphenyl)boronic acid is the formation of carbon-carbon (C-C) bonds in the presence of a palladium catalyst . This compound is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This reaction is part of the Suzuki-Miyaura coupling process, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by (3-Hydroxy-5-methoxyphenyl)boronic acid . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . The compound also plays a role in the protodeboronation of alkyl boronic esters .

Pharmacokinetics

These properties contribute to their wide use in Suzuki-Miyaura coupling reactions .

Result of Action

The result of the action of (3-Hydroxy-5-methoxyphenyl)boronic acid is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds . For example, it can be used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .

Action Environment

The action of (3-Hydroxy-5-methoxyphenyl)boronic acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in various environments.

Safety and Hazards

(3-Hydroxy-5-methoxyphenyl)boronic acid is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

(3-hydroxy-5-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSJTVQQXXYXLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Hydroxy-5-methoxyphenyl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)

![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)